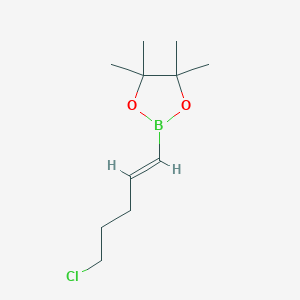

trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester

Overview

Description

trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester is an organoboron compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a boron atom within a dioxaborolane ring, and a chloropent-1-enyl group

Mechanism of Action

Target of Action

Trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester, also known as 2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a boronic acid pinacol ester Boronic acid pinacol esters are generally used as building blocks in organic synthesis , indicating that their targets could be a wide range of organic compounds.

Mode of Action

The compound’s mode of action involves a process known as protodeboronation . Protodeboronation is a reaction where a boronic ester is converted into an organic compound, releasing a boronic acid . This reaction is catalyzed and occurs in the presence of a radical initiator .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the synthesis of organic compounds. The protodeboronation process allows for the formal anti-Markovnikov alkene hydromethylation , a valuable transformation in organic synthesis. This transformation can be applied to various substrates, leading to the production of different organic compounds .

Result of Action

The result of the compound’s action is the production of various organic compounds through the protodeboronation process . This process is valuable in organic synthesis, allowing for the creation of a wide range of organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of boronic acid pinacol esters is generally high, making them suitable for use in various environments . Certain conditions, such as exposure to air and moisture, can affect their stability . Therefore, these factors should be considered when using this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester typically involves the reaction of 5-chloropent-1-ene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the chloropent-1-enyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The boron atom can be oxidized to form boronic acids or boronate esters.

Coupling Reactions: This compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Organic solvents like THF or dimethylformamide (DMF).

Major Products

Boronic Acids: Formed through oxidation.

Substituted Alkenes: Resulting from substitution reactions.

Biaryl Compounds: Produced via Suzuki-Miyaura coupling.

Scientific Research Applications

trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester has a wide range of applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry:

Materials Science: Utilized in the creation of advanced materials, such as polymers and nanomaterials.

Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

4,4,5,5-Tetramethyl-2-(pent-1-enyl)-1,3,2-dioxaborolane: Similar structure but lacks the chlorine atom.

2-[(E)-5-bromopent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a bromine atom instead of chlorine.

2-[(E)-5-iodopent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains an iodine atom instead of chlorine.

Uniqueness

The presence of the chlorine atom in trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester imparts unique reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications and research studies .

Biological Activity

Trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester (CAS 154820-95-8) is an organoboron compound that has gained attention in various scientific fields, particularly in organic synthesis and medicinal chemistry. Its unique structure, which includes a boron atom within a dioxaborolane ring and a chloropent-1-enyl group, contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and applications in research.

The primary mode of action of this compound involves protodeboronation , a process where the boron atom is removed, leading to the formation of reactive intermediates. This reaction facilitates the formal anti-Markovnikov alkene hydromethylation, allowing for the synthesis of various organic compounds.

Biochemical Pathways:

The compound interacts with several biochemical pathways:

- Organic Compound Synthesis: It plays a role in synthesizing complex organic molecules.

- Reactivity with Biomolecules: The chloropent-1-enyl group can engage in nucleophilic substitution reactions, influencing biological targets.

Biological Activity Data

Research indicates that this compound exhibits various biological activities. Below is a summary table highlighting its activities based on available studies:

Case Studies

Several case studies have explored the biological activity of this compound:

- Antitumor Activity : A study investigated its effects on MCF-7 breast cancer cells, revealing significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways. The compound was shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .

- Enzyme Interaction : Research demonstrated that this boronic acid derivative could act as an inhibitor for enzymes involved in glucose metabolism, suggesting potential applications in diabetes management .

- Synthetic Applications : In organic synthesis, this compound has been effectively utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds, showcasing its versatility as a reagent in medicinal chemistry .

Properties

IUPAC Name |

2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BClO2/c1-10(2)11(3,4)15-12(14-10)8-6-5-7-9-13/h6,8H,5,7,9H2,1-4H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHBHADHHWPOFL-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101151419 | |

| Record name | 2-[(1E)-5-Chloro-1-penten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101151419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126688-98-0 | |

| Record name | 2-[(1E)-5-Chloro-1-penten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126688-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(1E)-5-Chloro-1-penten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101151419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.